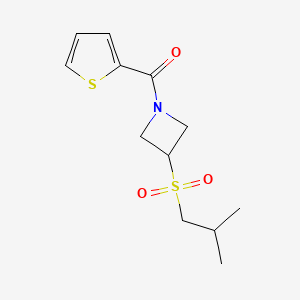

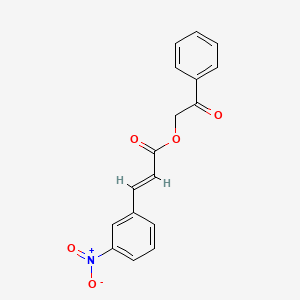

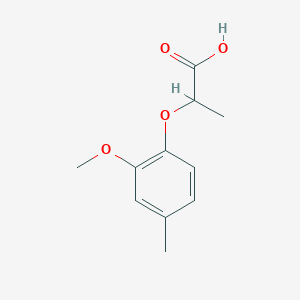

![molecular formula C11H17NO5 B2739258 dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate CAS No. 477858-64-3](/img/structure/B2739258.png)

dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Effects and Potential Clinical Applications

Antithrombotic and Antiplatelet Activities : MCI-9042, closely related to dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate, has been identified as a selective S2-serotonergic receptor antagonist. It exhibits significant antiplatelet and antithrombotic effects by inhibiting platelet aggregation and serotonin release, suggesting its potential as a novel antithrombotic drug (Hara et al., 1991).

Antioxidant Properties : A study on (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate, a derivative, demonstrated remarkable glutathione peroxidase-like activity, indicating its significant antioxidant potential. However, its stability and toxicity require further investigation (Meinerz et al., 2010).

Synthesis Methodologies

Copper(I)-Catalyzed Tandem Transformation : A method employing dimethyl sulfoxide as the oxidant facilitated the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed C-S coupling/C-H functionalization. This process underscores the compound's versatility in organic synthesis (Xu et al., 2010).

[2+2] Cycloaddition Reactions : The compound was used in microwave-assisted [2+2] cycloadditions with dimethyl acetylenedicarboxylates, leading to the formation of highly functionalized succinates. This highlights its utility in creating complex molecular structures (Bezenšek et al., 2010).

Bioconjugation and Surface Modification

- EDC/NHS Activation of Acid Terminal Groups : Research on the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces showcased the compound's relevance in surface chemistry, particularly for bioconjugation applications. It provides insights into optimizing reactions for creating succinimidyl ester-terminated surfaces (Sam et al., 2010).

Propriétés

IUPAC Name |

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYKAUVQHKCWOV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(CC(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

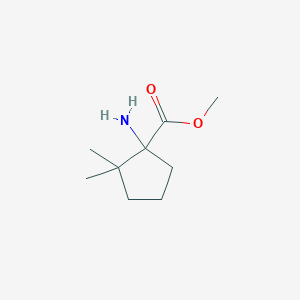

![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)

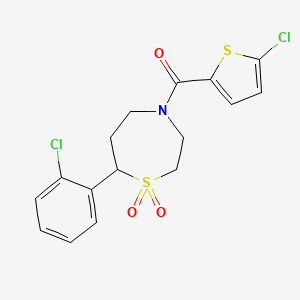

![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)

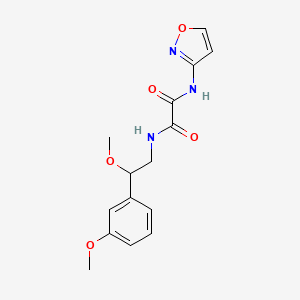

![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)